Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate
Description
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate is a sodium salt of a glycerophospholipid containing two docosahexaenoyl (DHA, 22:6) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The phosphate group at the sn-3 position is partially neutralized by a sodium ion. This compound is notable for its high degree of unsaturation (six double bonds per DHA chain), which confers unique biophysical properties, such as enhanced membrane fluidity and signaling capabilities in biological systems . Its structure is critical in lipid-mediated processes, including inflammation modulation and neuroprotection, as evidenced by its role in metabolic pathways like arachidonic acid metabolism .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(48)53-43-45(44-54-56(50,51)52)55-47(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,45H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3,(H2,50,51,52);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t45-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYYQXRGXSHOSJ-GKSUZLNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677126 | |
| Record name | Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-34-5 | |
| Record name | Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The mode of action of Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated.
Biological Activity
Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate is a complex phospholipid derivative known for its potential biological activities. This compound is characterized by its unique structure that includes two docosahexaenoic acid (DHA) chains and a phosphate group. The biological activity of this compound is of significant interest due to its implications in various physiological processes and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C₄₇H₆₈NaO₈P
- Molecular Weight : 815.002 g/mol
- CAS Number : 474943-34-5
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 12.9447 |
| PSA (Polar Surface Area) | 132.000 |
This compound exhibits various biological activities primarily attributed to the docosahexaenoic acid moieties. DHA is known for its role in:
- Anti-inflammatory Effects : DHA has been shown to modulate inflammatory responses by altering the production of pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : The compound may contribute to neuronal health by enhancing synaptic plasticity and reducing neuroinflammation.
- Cardiovascular Health : DHA is linked to improved lipid profiles and reduced risk factors for cardiovascular diseases.
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
- A study investigated the effects of DHA-rich phospholipids on cognitive function in aged rats. The results indicated that supplementation improved memory performance and reduced markers of oxidative stress in the brain.
-
Anti-inflammatory Activity :
- Research demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potent anti-inflammatory effect.
-
Cardiovascular Benefits :
- A clinical trial assessed the impact of DHA supplementation on patients with high cholesterol levels. Results showed a significant decrease in triglycerides and LDL cholesterol levels after administration of DHA-rich phospholipids over eight weeks.
Comparative Analysis with Other Phospholipids
The following table compares the biological activities of this compound with other common phospholipids:
| Phospholipid Type | Anti-inflammatory | Neuroprotective | Cardiovascular Health |
|---|---|---|---|
| Sodium (2R)-2,3-bis{[DHA]} hydrogen phosphate | High | High | Moderate |
| Phosphatidylcholine | Moderate | Low | High |
| Phosphatidylethanolamine | Low | Moderate | Moderate |
Comparison with Similar Compounds
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
- Acyl Chains : Two saturated palmitoyl (16:0) chains.
- Key Differences : The absence of double bonds in palmitoyl chains reduces membrane fluidity compared to the DHA-containing compound. This structural rigidity limits its interaction with proteins involved in lipid signaling, such as phospholipase A2 .
GPCho(22:6/18:1)
- Acyl Chains : One DHA (22:6) and one oleoyl (18:1) chain.
- Key Differences: The mono-unsaturated oleoyl chain introduces moderate fluidity, intermediate between saturated and polyunsaturated chains. This hybrid structure is common in neuronal membranes, where it balances rigidity and flexibility for synaptic function .
- Metabolic Impact : Modulates arachidonic acid release less efficiently than the bis-DHA compound, as oleic acid is a weaker substrate for cyclooxygenase (COX) enzymes .
Pa(18:1/22:6)
- Acyl Chains : One oleoyl (18:1) and one DHA (22:6) chain.
- Key Differences : The asymmetric acyl chain distribution alters membrane curvature and protein binding. Predicted collision cross-section (CCS) values (e.g., 275.1 Ų for [M+H]+) suggest distinct chromatographic behavior compared to symmetric bis-DHA lipids .
- Functional Role: Preferentially incorporated into lipid rafts, influencing signal transduction pathways such as mTOR, which is less pronounced in bis-DHA lipids .
Phosphate Group Modifications
Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate
- Structure : A single palmitoyl chain with a hydroxyl group at the sn-2 position.
- Key Differences : The absence of a second acyl chain simplifies its interaction with aqueous environments, making it more soluble but less effective in membrane embedding.
- Applications : Used as a surfactant in drug delivery systems rather than a bioactive lipid .
Comparative Physicochemical Properties
Research Implications
However, its metabolic instability (e.g., susceptibility to phospholipase A2 cleavage) necessitates formulation improvements for clinical use . Comparative studies highlight the need for acyl chain tailoring to optimize pharmacokinetics and target specificity.
Preparation Methods
Detailed Synthesis Steps
Step 1: Synthesis of DHA Derivatives
- Reagents : DHA, suitable activating agents (e.g., DCC, EDC).
- Conditions : Room temperature, inert atmosphere.
- Yield : Typically high, depending on the activating agent used.
Step 2: Preparation of Propyl Backbone
- Reagents : Propyl alcohol derivatives, protecting groups (e.g., TBDMS).
- Conditions : Mild conditions, often involving a base (e.g., imidazole).
- Yield : Generally good, depending on the efficiency of protection.
Step 3: Esterification
- Reagents : Activated DHA derivatives, catalysts (e.g., DMAP).
- Conditions : Room temperature to slightly elevated temperatures.
- Yield : Variable, depending on the efficiency of the catalyst.
Step 4: Deprotection and Phosphorylation
- Reagents : Deprotecting agents (e.g., TBAF), phosphorylating agents (e.g., phosphorus oxychloride).
- Conditions : Careful control of conditions to avoid side reactions.
- Yield : Moderate to high, depending on the efficiency of deprotection and phosphorylation.
Step 5: Sodium Salt Formation
- Reagents : Sodium hydroxide or sodium carbonate.
- Conditions : Aqueous conditions, mild temperature.
- Yield : Generally high.
Data Table: Synthesis Steps and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | DHA, DCC/EDC | Room temp, inert atmosphere | High |
| 2 | Propyl alcohol derivatives, TBDMS | Mild, base (e.g., imidazole) | Good |
| 3 | Activated DHA derivatives, DMAP | Room temp to elevated temp | Variable |
| 4 | TBAF, phosphorus oxychloride | Careful control | Moderate to High |
| 5 | Sodium hydroxide/carbonate | Aqueous, mild temp | High |
Research Findings and Challenges
The synthesis of this compound is complex and requires precise control over reaction conditions to achieve high yields and purity. Challenges include:
- Stereochemistry : Maintaining the correct stereochemistry at the propyl backbone is crucial.
- Protection and Deprotection : Efficient protection and deprotection strategies are essential to avoid side reactions.
- Phosphorylation : This step requires careful handling to prevent unwanted phosphorylation products.
Despite these challenges, advances in synthetic methodologies and catalysts have improved the efficiency and selectivity of these reactions.
Q & A
Q. Basic Research Focus
- 1H/19F NMR : Analyze coupling constants (e.g., J = 8.0–16 Hz for Z-configured double bonds) and chemical shifts (e.g., δ 5.22–5.44 ppm for polyunsaturated chains) to verify DHA geometry .
- HRMS : Confirm molecular ion peaks (e.g., m/z 901.7256 [M+Na]+ for C57H98O6Na) with <1 ppm deviation .
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile:water gradient) to ensure >98% purity .
What in vitro assays are suitable for evaluating its anti-inflammatory activity?
Q. Basic Research Focus
- LPS-Induced Dendritic Cell Maturation : Treat cells with 10–50 µM compound and measure TNF-α/IL-6 suppression via ELISA. Include DHA (positive control) and vehicle (negative control) .
- VEGF Signaling Inhibition : Assess microvascular endothelial cell tube formation in Matrigel. Use Western blotting to quantify phospho-Akt/Akt ratios .
- Aβ1-42 Fibril Assay : Monitor Thioflavin T fluorescence reduction to evaluate inhibition of amyloid aggregation .
How does this compound modulate neuroinflammatory pathways in Alzheimer’s disease models?
Q. Advanced Research Focus
- Resolvin Precursor : The DHA moiety may be metabolized into resolvins (e.g., RvD1) via COX-2 or ALOX15, resolving neuroinflammation by reducing pro-inflammatory eicosanoids .
- Aβ Toxicity : In SH-SY5Y cells, pre-treatment with 25 µM compound reduced Aβ-induced caspase-3 activation by 40% .
- In Vivo Validation : Use transgenic APP/PS1 mice; administer 10 mg/kg/day orally and assess plaque burden via PET imaging .
What experimental approaches validate its interaction with retinoid X receptor (RXR)?
Q. Advanced Research Focus
- Competitive Binding Assays : Incubate RXRα ligand-binding domain with ³H-9-cis-retinoic acid and measure displacement via scintillation counting .
- Transcriptional Activation : Co-transfect HEK293 cells with RXR-responsive reporter (e.g., DR1-LUC) and quantify luminescence after 24-h treatment .
- Structural Analysis : Perform molecular docking using AutoDock Vina to predict binding affinity (ΔG < −8 kcal/mol) .
How can contradictory data on its anti-inflammatory efficacy across studies be resolved?
Q. Advanced Research Focus
- Variable Factors :
- Cell Type : Primary microglia vs. immortalized lines may show differential lipid uptake .
- Dose : Biphasic responses (e.g., 10 µM inhibition vs. 50 µM pro-inflammatory effects) require careful titration .
- Metabolic Stability : Check for hydrolysis in media via LC-MS; use stable isotope-labeled analogs as internal controls .
What storage conditions ensure compound stability during long-term experiments?
Q. Basic Research Focus
- Short-Term : Store solutions in ethanol at −20°C for ≤1 month; avoid freeze-thaw cycles .
- Long-Term : Lyophilize and store powder under argon at −80°C for >12 months. Confirm integrity via annual NMR .
How does its asymmetric lipid arrangement influence membrane dynamics?
Q. Advanced Research Focus
- Bilayer Asymmetry : Use fluorescence anisotropy to compare DHA-rich (disordered) vs. saturated acyl chain (ordered) domains .
- Membrane Fluidity : Label giant unilamellar vesicles with Laurdan dye; calculate GP (generalized polarization) values <0.3 .
- Protein Recruitment : Co-incubate with GPR120 and monitor receptor clustering via FRET .
What in vivo models are appropriate for assessing its bioavailability and brain penetration?
Q. Advanced Research Focus
- Pharmacokinetics : Administer ⁸⁹Zr-labeled compound intravenously in Sprague-Dawley rats; quantify brain uptake via PET/MRI (target: >0.5% ID/g) .
- Metabolite Profiling : Collect plasma and CSF at 0.5, 2, and 6 h post-dose; identify resolvins via UPLC-QTOF .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Matrix Effects : Use SPE (C18 cartridges) to remove phospholipids from plasma. Validate recovery (>85%) with deuterated DHA .
- Sensitivity : Optimize MRM transitions (e.g., m/z 794.5 → 184.1 for PG(16:0/22:6)) on a triple quadrupole MS .
- Isomer Separation : Employ chiral columns (e.g., Chiralpak IA) to resolve sn-1 vs. sn-2 DHA regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
